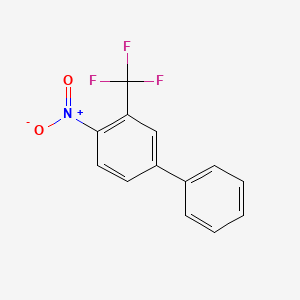

4-Nitro-3-(trifluoromethyl)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

344-41-2 |

|---|---|

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

1-nitro-4-phenyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H |

InChI Key |

QTKGDORXWQYFCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Contextualization Within Organofluorine Chemistry and Nitroaromatic Compound Synthesis

The unique chemical identity of 4-Nitro-3-(trifluoromethyl)biphenyl is defined by the presence of both a nitro (NO₂) group and a trifluoromethyl (CF₃) group on one of the phenyl rings. The synthesis and application of organofluorine and nitroaromatic compounds are two distinct but highly important fields in organic chemistry.

The introduction of fluorine, and particularly the trifluoromethyl group, into organic molecules can dramatically alter their physical and chemical properties. The CF₃ group is known for its high electronegativity, metabolic stability, and lipophilicity, which can enhance the bioavailability of drug candidates. libretexts.org In some contexts, the trifluoromethyl group can even act as a bioisosteric replacement for a nitro group, although their electronic and binding properties are not identical. libretexts.org

Nitroaromatic compounds are fundamental building blocks in chemical synthesis, valued for the strong electron-withdrawing nature of the nitro group and its versatility as a synthetic handle. It can be readily reduced to an amino group, which opens up a vast number of subsequent chemical transformations.

The synthesis of this compound typically leverages the principles of cross-coupling chemistry, most notably the Palladium-catalyzed Suzuki-Miyaura coupling. This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A common synthetic route involves the coupling of a substituted haloarene, such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene or 4-bromo-1-nitro-2-(trifluoromethyl)benzene, with phenylboronic acid. sigmaaldrich.comresearchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org The choice of ligands, solvents, and base can be crucial, especially when dealing with electron-poor substrates containing both nitro and trifluoromethyl groups. acs.orgmdpi.com

Key precursors for this synthesis are themselves products of multi-step preparations. For instance, 4-Nitro-3-(trifluoromethyl)aniline (B27955) is a common starting material, which can be synthesized by the nitration of m-(trifluoromethyl)aniline, often involving a protection-deprotection sequence of the amino group. researchgate.net

Table 1: Physicochemical Properties of Key Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Form |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | 125-129 | Powder |

| 4-Nitro-3-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | 207.11 | 76-79 | Powder |

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | C₇H₃ClF₃NO₂ | 225.55 | Not Applicable | Liquid |

This table is generated based on data from multiple sources. sigmaaldrich.comacs.org

Significance of Biphenyl Scaffolds in Advanced Synthetic Strategies

The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and materials science. sigmaaldrich.com The rotational flexibility around the central carbon-carbon single bond allows biphenyl-containing molecules to adopt various conformations, which can be critical for binding to biological targets. acs.org

The biphenyl motif is present in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and antihypertensive properties. sigmaaldrich.comresearchgate.net This has cemented its role as a foundational scaffold in drug design and discovery. Advanced synthetic strategies are continuously being developed to functionalize the biphenyl core in a controlled and selective manner. Techniques like distal C-H activation are being employed to modify the biphenyl structure at positions that are otherwise difficult to access, allowing for the creation of complex molecular architectures. ugr.es

Furthermore, the stability and predictable geometry of the biphenyl scaffold make it an excellent template for the construction of synthetic combinatorial libraries. By attaching different functional groups to various positions on the two phenyl rings, chemists can generate large collections of related compounds for high-throughput screening against biological targets. The general inertness and thermal stability of the biphenyl core also make it a desirable component in the development of advanced organic materials. acs.org

Overview of Research Trajectories for 4 Nitro 3 Trifluoromethyl Biphenyl Analogues

Regioselective Functionalization Approaches for Biphenyl Systems

The synthesis of specifically substituted biphenyl compounds, such as this compound, requires precise control over the introduction of functional groups onto the biphenyl core. Regioselective functionalization is key to achieving the desired substitution pattern and avoiding the formation of unwanted isomers. This section explores several advanced methodologies for constructing and modifying biphenyl systems with a focus on producing fluorinated and nitrated derivatives.

Cross-Coupling Strategies for Biphenyl Core Construction (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.netsemanticscholar.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide or triflate. mdpi.comacs.org Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it a preferred method in organic synthesis. organic-chemistry.orgacs.org

In the context of synthesizing fluorinated nitro-biphenyls, the Suzuki-Miyaura coupling offers a strategic approach to assemble the core structure. For instance, the coupling of a suitably substituted arylboronic acid with a nitro- and trifluoromethyl-containing aryl halide can directly lead to the target molecule. Recent advancements have focused on developing more efficient and robust catalytic systems to broaden the scope and applicability of this reaction.

Several studies have highlighted the use of palladium catalysts supported by bulky and electron-rich phosphine (B1218219) ligands, which have proven effective for coupling a wide array of substrates, including challenging aryl chlorides. organic-chemistry.orgnih.gov The choice of base, solvent, and reaction temperature can also significantly influence the efficiency and selectivity of the coupling process. acs.org

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Arylboronic acids and aryl halides | Widely used, effective for a range of substrates. | mdpi.com |

| Pd2(dba)3/P(t-Bu)3 | Arylboronic acids and aryl/vinyl halides (including chlorides) | Highly active, operates at room temperature. | organic-chemistry.orgacs.org |

| Pd(OAc)2/PCy3 | Arylboronic acids and aryl/vinyl triflates | Effective for triflate substrates at room temperature. | organic-chemistry.org |

| PdCl2(dppf)·CH2Cl2/P(t-Bu)3 | Potassium alkynyltrifluoroborates and aryl halides | Improved coupling for alkynyltrifluoroborates. | acs.org |

| Palladium/Rhodium Cooperative Catalysis | Aryl trifluoromethyl sulfones and arylboronates | Enables arylation via C-SO2 bond cleavage. | nih.gov |

Direct Trifluoromethylation Techniques for Aromatic Substrates

The introduction of a trifluoromethyl (CF3) group can significantly alter the physical, chemical, and biological properties of organic molecules. Direct trifluoromethylation of aromatic substrates has emerged as a highly sought-after transformation in medicinal and materials chemistry. wikipedia.org A variety of reagents have been developed for electrophilic, nucleophilic, and radical trifluoromethylation.

Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, are particularly useful for the direct functionalization of electron-rich aromatic rings. Notable examples include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto reagents. nih.govacs.org These reagents have demonstrated the ability to trifluoromethylate a range of aromatic and heteroaromatic substrates under relatively mild conditions.

Radical trifluoromethylation provides an alternative pathway, often initiated by photoredox catalysis. beilstein-journals.org This method can be effective for the trifluoromethylation of alkenes and arenes. For instance, the use of photocatalysts like Ru(bpy)32 in the presence of a suitable CF3 source can lead to the desired trifluoromethylated products. beilstein-journals.org

Table 2: Selected Reagents for Direct Trifluoromethylation

| Reagent Type | Example Reagent | Key Features | Reference |

|---|---|---|---|

| Electrophilic | Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Widely used, commercially available hypervalent iodine reagents. | nih.govacs.org |

| Electrophilic | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Powerful, thermally stable sulfonium-based reagents. | nih.govchinesechemsoc.org |

| Radical | Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf–) | Readily available and can participate in electrophilic, radical, and nucleophilic pathways. | nih.gov |

| Radical | Langlois' Reagent (CF3SO2Na) | A well-studied source of trifluoromethyl radicals. | chinesechemsoc.org |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | The most studied nucleophilic trifluoromethylating reagent. | wikipedia.orgchinesechemsoc.org |

Nitration Protocols for Biphenyl Derivatives and Precursors

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The standard method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org However, the regioselectivity of nitration can be challenging to control, especially in complex molecules with multiple potential reaction sites.

For biphenyl systems, the position of nitration is influenced by the electronic properties of the existing substituents. The phenyl group itself is an ortho-, para-director. stackexchange.com In the case of synthesizing this compound, a potential strategy involves the nitration of 3-(trifluoromethyl)biphenyl. The strongly electron-withdrawing trifluoromethyl group is a meta-director, which would direct the incoming nitro group to the 5-position relative to the CF3 group (which is the 4-position of the biphenyl system), thus leading to the desired product.

Alternatively, one could start with a precursor that already contains the nitro group and then construct the biphenyl system. For example, a Suzuki-Miyaura coupling between 4-nitro-3-(trifluoromethyl)phenylboronic acid and benzene (B151609) or a suitable aryl halide could be employed. The preparation of precursors like 4-nitro-3-trifluoromethylaniline often involves the nitration of an aniline derivative where the amino group is first protected. google.com

Multicomponent Reactions and Tandem Processes for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. rsc.org Similarly, tandem or cascade processes, involving two or more sequential reactions where the subsequent reaction occurs at the functional groups generated in the previous step without the need for isolating intermediates, also provide a streamlined pathway for scaffold assembly.

While specific examples of MCRs or tandem processes directly yielding this compound are not prominently featured in the reviewed literature, the principles of these methodologies are applicable to the synthesis of related fluorinated and nitrated biphenyl structures. For instance, a one-pot procedure for the synthesis of fluorinated 2-aminopyridines has been developed involving Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org Such strategies could potentially be adapted for the construction of functionalized biphenyl cores.

The development of tandem cross-coupling reactions, such as a one-pot Heck/Suzuki coupling, has been applied to the synthesis of styryl-biphenyl derivatives. researchgate.net These approaches highlight the potential for combining different catalytic cycles to build molecular complexity in a single pot, which could be envisioned for the assembly of highly substituted biphenyls.

Development of Novel Reagents and Catalytic Systems for Targeted Synthesis

The continuous development of new reagents and catalytic systems is crucial for advancing synthetic capabilities and enabling the targeted synthesis of complex molecules like this compound.

In the area of trifluoromethylation, significant efforts have been dedicated to creating shelf-stable, easy-to-handle, and highly reactive reagents. nih.govbeilstein-journals.org The evolution from early, often harsh, trifluoromethylating agents to modern electrophilic and radical sources has greatly expanded the chemist's toolbox. chinesechemsoc.orgnih.gov For example, the development of second-generation Umemoto's reagents and novel sulfonium ylides represents ongoing innovation in this field. chinesechemsoc.org

For cross-coupling reactions, the design of new phosphine ligands has been instrumental in improving the efficiency and scope of palladium-catalyzed reactions. organic-chemistry.orgacs.org Ligands such as SPhos and BrettPhos have shown remarkable activity in the coupling of challenging substrates, including nitroarenes. mdpi.com Furthermore, the exploration of cooperative catalysis, where two different metal catalysts work in concert, has opened up new avenues for bond formation, such as the arylation of aryl trifluoromethyl sulfones. nih.gov The use of supported palladium nanoparticles as recyclable heterogeneous catalysts is also an area of active research, aiming for more sustainable and industrially viable synthetic processes. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | - | - |

| 4-Nitrobiphenyl | 4-Nitro-1,1'-biphenyl | 92-93-3 |

| 3-(Trifluoromethyl)biphenyl | - | 398-34-5 |

| 4-Nitro-3-trifluoromethylaniline | - | 393-11-3 |

| 1-Nitro-3-(trifluoromethyl)benzene | m-Nitrotolyl trifluoride | 98-46-4 |

| 2,2'-bis(Trifluoromethyl)-4-nitro-4'-amino-biphenyl | - | - |

| 3,4-Difluoro-3'-nitro-1,1'-biphenyl | DFNBP | - |

| Ru(bpy)32 | Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate | 60804-74-2 |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | 1070663-78-3 |

Pathways of Nitro Group Reactivity in Biphenyl Systems

The nitro group is a versatile functional group that significantly influences the reactivity of the biphenyl system. Its strong electron-withdrawing nature makes the aromatic ring susceptible to certain transformations while also serving as a leaving group in others.

Denitrative Transformations and Coupling Mechanisms

Denitrative coupling has emerged as a powerful strategy in organic synthesis, allowing for the direct functionalization of nitroarenes and streamlining synthetic routes that traditionally rely on multi-step conversions from nitroarenes to haloarenes. bohrium.comresearchgate.net These reactions often involve transition-metal catalysts and provide an atom- and step-economical alternative for constructing various chemical bonds. bohrium.comresearchgate.net

The mechanism of these transformations is often initiated by the oxidative addition of the nitroarene to a low-valent metal center, leading to the cleavage of the C–NO2 bond. researchgate.net For instance, palladium-catalyzed denitrative Suzuki-Miyaura type couplings have been developed, where mechanistic studies have directly observed the Ar–NO2 oxidative addition. bohrium.com Following this key step, the catalytic cycle proceeds through processes analogous to traditional cross-coupling reactions, such as transmetalation and reductive elimination, to afford the coupled product.

Various transition metals, including rhodium, copper, cobalt, and nickel, have been employed to catalyze denitrative C-O bond formations, such as the synthesis of diaryl ethers. researchgate.net For example, nickel-catalyzed denitrative etherification has been achieved using NiCl2, although this may be limited to nitroarenes with electron-withdrawing substituents. researchgate.netacs.org Copper-catalyzed denitrative C-S bond formation has also been reported for the synthesis of thioethers. acs.org

The scope of denitrative couplings extends beyond C-O and C-S bond formation to include C-N and C-C bond-forming reactions. Palladium-catalyzed denitrative N-arylation allows for the coupling of N-H containing heteroarenes with nitroarenes. bohrium.com Furthermore, denitrative transformations can be achieved under transition-metal-free conditions, for instance, through photochemical reductive denitration or denitrative cyanation. bohrium.com

Reductive and Oxidative Conversion Mechanisms

The nitro group can undergo a series of reduction and oxidation reactions, leading to a variety of functional groups. The reduction of nitroaromatic compounds is a fundamental transformation, often yielding anilines, which are crucial intermediates in many industrial processes. wikipedia.orgmasterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or by using metals such as iron in acidic media. wikipedia.orgmasterorganicchemistry.com

The reduction of a nitro group proceeds through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally the amino group. nih.gov The intermediate hydroxylamine (B1172632) can sometimes be isolated under specific reaction conditions. wikipedia.org The specific products can be influenced by the reaction conditions and the nature of the reducing agent. For instance, using zinc metal in excess can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

Enzymatic reduction of nitroaromatic compounds is also a significant area of study, particularly in the context of their metabolism and cytotoxicity. mdpi.comnih.gov Flavoenzymes, for example, can catalyze the single- or two-electron reduction of nitroaromatics. mdpi.comnih.gov The mechanism can involve the formation of a nitro anion radical, which can then be further reduced. researchgate.net

Oxidative transformations of the reduction intermediates, such as the hydroxylamine, can also occur, potentially leading to the formation of reactive oxygen species. nih.gov The presence of other substituents on the biphenyl ring, like the trifluoromethyl group, can influence the redox properties of the nitro group and the stability of the intermediates formed during these conversions. nih.gov

Trifluoromethyl Group Reactivity and Mechanistic Models

The trifluoromethyl (CF3) group is a key substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. wikipedia.org While generally considered robust, the CF3 group can participate in a variety of chemical transformations. tcichemicals.com

Radical-Mediated Trifluoromethylation Mechanisms

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with a substrate. wikipedia.org Various reagents can serve as sources for the •CF3 radical, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate, and bis(trifluoroacetyl) peroxide. wikipedia.org

Copper-catalyzed radical trifluoromethylation reactions often proceed through a redox cycle. wechemglobal.com A copper(I) salt can react with a trifluoromethylating agent to form a copper(III)-trifluoromethyl intermediate, which then releases a •CF3 radical. wechemglobal.com This radical reacts with the substrate, and the resulting radical intermediate is then trapped, completing the catalytic cycle. researchgate.net Photocatalysis provides an alternative method for generating •CF3 radicals under mild conditions, where a photosensitizer absorbs light and initiates an electron transfer process. wechemglobal.com

The mechanism of trifluoromethylation of alkyl radicals has been proposed to involve the transfer of a CF3 group from a Cu(II)-CF3 complex to the alkyl radical. acs.org This process has been successfully applied to the trifluoromethylation of alkyl halides. researchgate.netacs.org

Electrophilic and Nucleophilic Trifluoromethylation Pathways

Electrophilic Trifluoromethylation involves reagents that act as a source of an electrophilic "CF3+" equivalent. nih.gov Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are commonly used for this purpose. nih.govconicet.gov.ar These reagents can react with a wide range of nucleophiles, including alkenes, alkynes, arenes, and heteroarenes. conicet.gov.ar The reaction can proceed through a direct attack of the nucleophile on the electrophilic CF3 source or via an electron transfer process to generate a trifluoromethyl radical, which then reacts with the substrate. nih.govconicet.gov.ar

Nucleophilic Trifluoromethylation utilizes reagents that deliver a nucleophilic "CF3-" species. umich.edu The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. nih.gov This reaction typically requires an activator, such as a fluoride (B91410) source, to generate the trifluoromethyl anion. illinois.edu This nucleophilic CF3- can then add to various electrophiles, including aldehydes, ketones, and imines. umich.eduillinois.edu Oxidative trifluoromethylation has also been developed, where a nucleophilic CF3 source reacts with a nucleophilic substrate in the presence of an oxidant. nih.gov

The reactivity of the trifluoromethyl group can also be influenced by the aromatic system to which it is attached. The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. vaia.com Conversely, it can undergo reactions with nucleophilic reagents under certain conditions. acs.org

Biphenyl Core Functionalization Mechanisms (e.g., C-H Activation, Directed Functionalization)

The direct functionalization of C-H bonds in the biphenyl core represents a highly efficient and atom-economical approach to modifying its structure. wikipedia.org These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions.

A significant strategy in C-H activation is the use of directing groups. wikipedia.orgacs.org A functional group on one of the phenyl rings can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and enabling its selective cleavage. This approach, known as chelation-assisted C-H activation, has been widely used for the ortho-functionalization of biphenyls. acs.org

For example, a nitrile group can act as a directing group in palladium-catalyzed meta-C-H functionalization of biphenyl derivatives. nih.govnih.gov Computational studies have suggested that a ligand-containing Pd-Ag heterodimeric transition state is responsible for the observed meta-selectivity. nih.govnih.gov The reaction proceeds through a concerted metalation-deprotonation (CMD) step, where a ligand, such as a 2-pyridone, assists in the C-H bond cleavage. nih.gov

The scope of C-H functionalization is broad and includes olefination, acetoxylation, and iodination of the biphenyl core. nih.gov The choice of catalyst, oxidant, and directing group is crucial for achieving high regioselectivity and efficiency. For instance, rhodium catalysts have been used for the directed C-H activation and functionalization of 2-phenylpyridine (B120327) derivatives. acs.org

The development of methods for remote C-H functionalization, targeting C-H bonds that are not in the ortho position, is a more recent and challenging area. nih.gov The ability to selectively functionalize different positions on the biphenyl core of molecules like this compound opens up new avenues for creating diverse and complex molecular architectures.

Elucidation of Transition Metal-Catalyzed Reaction Mechanisms

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds via transition metal catalysis is fundamental to the synthesis of complex organic molecules, including analogues of this compound. Mechanistic investigations into these transformations, particularly palladium-catalyzed cross-coupling reactions, provide critical insights into the factors governing reactivity and selectivity. The electronic properties of substrates, such as those bearing the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, play a decisive role in the efficiency of these catalytic cycles.

The most relevant transformation for creating precursors to many biologically active molecules from halogenated nitroaromatics is the Buchwald-Hartwig amination. The generally accepted mechanism for this palladium-catalyzed reaction provides a framework for understanding the synthesis of N-aryl derivatives of 4-nitro-3-(trifluoromethyl)aniline (B27955). libretexts.orgwikipedia.org

The catalytic cycle is understood to proceed through three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a bromo- or chloro-substituted precursor) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. wikipedia.org The presence of electron-withdrawing groups on the aryl halide, such as the nitro and trifluoromethyl groups found in precursors to this compound, generally accelerates this step by making the aryl halide more electrophilic.

Amine Coordination and Deprotonation: Following oxidative addition, the resulting arylpalladium(II) complex coordinates with the amine coupling partner. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex. researchgate.net

Reductive Elimination: This is the final, product-forming step. The aryl and amino groups on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net For certain substrates, particularly those involving electron-poor amines or aryl groups, this step can become turnover-limiting. nih.gov

The choice of ligand, base, and reaction conditions is critical and is heavily influenced by the specific substrates involved. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps. cmu.eduacsgcipr.org

Detailed Research Findings

Research into the Buchwald-Hartwig amination of electron-deficient aryl halides has provided valuable data on the interplay between substrate electronics and catalyst system performance. While studies specifically on 4-halo-3-(trifluoromethyl)nitrobenzene are not extensively detailed in isolation, the behavior of structurally similar, electron-poor substrates offers significant mechanistic insight.

For instance, studies on the amination of various bromo-substituted aromatic compounds demonstrate that substrates bearing nitro groups can be coupled with high efficiency. The electron-withdrawing nature of the nitro group enhances the rate of oxidative addition, often leading to high yields under optimized conditions. In one study, the coupling of various anilines with a 2-bromo-estrone derivative under microwave irradiation showed excellent yields, particularly with nitro-substituted anilines, highlighting the compatibility of this functional group. beilstein-journals.org

| Entry | Amine Partner | Yield (%) |

|---|---|---|

| 1 | Aniline | 85 |

| 2 | 4-Nitroaniline | 94 |

| 3 | 3-Nitroaniline | 92 |

| 4 | 4-Methoxyaniline | 83 |

Reaction Conditions: 2-bromo-13α-estrone 3-methyl ether (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂, X-Phos, Cs₂CO₃, Toluene, 100 °C, 10 min (microwave).

The data in Table 1 clearly indicates that anilines bearing a strong electron-withdrawing group (NO₂) are highly effective coupling partners, affording the highest yields in this system. beilstein-journals.org This suggests that for precursors related to this compound, the C-N bond formation should be efficient, provided the correct catalyst system is employed.

However, the high electrophilicity of such substrates can also introduce challenges. In the case of aryl triflates, which are also common coupling partners, electron-deficient systems can be susceptible to base-promoted cleavage of the triflate group, leading to poor product yields. cmu.edu This necessitates careful selection of a milder base, such as potassium phosphate (B84403) (K₃PO₄), to avoid substrate degradation while still promoting the catalytic cycle. cmu.edu

Further mechanistic studies have revealed the critical role of the base and the potential for the reductive elimination step to be rate-limiting. In the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, the use of a weaker base (KOPh) was essential for success. Kinetic analysis showed that due to the electron-withdrawing fluoroalkyl group on the nitrogen atom, the turnover-limiting step shifted from oxidative addition to the C-N reductive elimination. nih.gov This is a crucial consideration for reactions involving analogues of this compound, where the combined electron-withdrawing effects of the nitro and trifluoromethyl groups could similarly influence the rate-limiting step of the catalytic cycle.

| Aryl Halide | Amine | Catalyst System (Ligand, Base) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Morpholine | (o-biphenyl)P(t-Bu)₂, NaOtBu | 98 | cmu.edu |

| 4-Bromobenzonitrile | n-Hexylamine | AdBippyPhos, KOPh | 88 | nih.gov |

| 4-Chloroacetophenone | Dibutylamine | (o-biphenyl)PCy₂, NaOtBu | 99 | cmu.edu |

| 4-Bromonitrobenzene | Nitromethane | XPhos, Cs₂CO₃ | 97 | nih.gov |

The findings summarized in Table 2 illustrate that a range of electron-deficient aryl halides can be successfully coupled using tailored palladium catalyst systems. The combination of bulky, electron-rich phosphine ligands and an appropriate base allows for high-yield C-N bond formation, even with challenging substrates. The successful coupling of 4-bromonitrobenzene demonstrates the feasibility of using nitro-substituted aryl halides in palladium-catalyzed transformations. nih.gov

Computational and Theoretical Chemistry Studies of 4 Nitro 3 Trifluoromethyl Biphenyl

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and various physicochemical properties of 4-Nitro-3-(trifluoromethyl)biphenyl. By employing methods such as DFT and Hartree-Fock (HF), researchers can model the molecule in the gas phase and compare these theoretical structures with experimental data obtained from techniques like single-crystal X-ray diffraction. eurjchem.com For instance, in a study on the related compound 4-(tert-butyl)-4-nitro-1,1-biphenyl, computational methods were used to refine its crystal structure, which is stabilized by C-H···O interactions. eurjchem.com Such calculations for this compound would similarly elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Extensive studies on the vibrational, structural, and thermodynamic characteristics of similar molecules, like 4-nitro-3-(trifluoromethyl)aniline (B27955) (NTFA), have been successfully carried out using ab initio and DFT methods. nih.gov These studies highlight the significant influence of substituent groups, such as the nitro and trifluoromethyl groups, on the molecular and electronic properties of the benzene (B151609) ring. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Reactivity Descriptors)

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For example, a computational study on 4-(tert-butyl)-4-nitro-1,1-biphenyl determined a HOMO-LUMO energy gap of 3.97 eV, indicating a soft and highly reactive molecule. eurjchem.com Similar calculations for this compound would reveal its charge transfer characteristics. nih.gov

The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For related nitroaromatic compounds, MEP analysis has been used to identify the negative potential sites, which are prone to electrophilic attack. nih.gov

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Quantum Chemical Parameters for a Related Nitro-Biphenyl Compound

| Parameter | Value | Reference |

| HOMO-LUMO Energy Gap | 3.97 eV | eurjchem.com |

This table is illustrative and based on data for 4-(tert-butyl)-4-nitro-1,1-biphenyl.

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of this compound significantly influences its properties. A key conformational feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from the substituents and electronic effects that may favor a more planar structure. For example, in the crystal structure of 4-methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene rings is 49.98°. chemicalbook.com

Advanced Spectroscopic Data Prediction and Correlation with Experimental Observations (e.g., IR, UV-Vis, NMR)

Computational methods are highly effective in predicting various spectroscopic data, which can then be correlated with experimental measurements to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. Such studies have been successfully performed for the closely related 4-nitro-3-(trifluoromethyl)aniline, where a complete vibrational assignment was achieved using the observed FT-IR and FT-Raman data. nih.gov This allows for a detailed understanding of how the different functional groups contribute to the vibrational spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve charge transfer from the HOMO to the LUMO. researchgate.net For substituted biphenyls, the position of λmax is sensitive to the electronic nature of the substituents and the dihedral angle between the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another important application of computational chemistry. epa.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be invaluable in assigning the signals in experimental NMR spectra and confirming the molecular structure. researchgate.net

Table 2: Illustrative Spectroscopic Data for a Related Trifluoromethyl-Substituted Compound

| Spectroscopic Data | Experimental Value | Calculated Value | Reference |

| FT-IR (cm⁻¹) | Available | Available | nih.gov |

| FT-Raman (cm⁻¹) | Available | Available | nih.gov |

This table is illustrative and based on data for 4-nitro-3-(trifluoromethyl)aniline.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, such as through Suzuki-Miyaura coupling, or its subsequent reactions. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, computational studies on the synthesis of other nitroaromatic compounds have provided detailed mechanistic explanations for the observed reaction outcomes, including the role of catalysts and the effect of reaction conditions. rsc.org Such an approach for this compound could rationalize its formation and reactivity patterns.

Solvent Effects and Reaction Pathway Optimization through Theoretical Approaches

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Theoretical models can account for solvent effects, typically through either explicit models, where individual solvent molecules are included in the calculation, or implicit models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua

These models can be used to study how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing the reaction pathway. For instance, theoretical studies on various organic reactions have successfully used hybrid-DFT methods and NBO analysis to understand the role of the solvent. By computationally screening different solvents, it is possible to optimize reaction pathways to improve yields and selectivity.

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as Key Synthetic Intermediates and Building Blocks

The strategic placement of the nitro and trifluoromethyl groups on the biphenyl (B1667301) framework makes 4-Nitro-3-(trifluoromethyl)biphenyl a highly valuable intermediate for constructing more complex molecules. The presence of these functional groups allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds.

Precursors for Complex Fluorinated and Nitro-Containing Scaffolds

The 4-Nitro-3-(trifluoromethyl)phenyl moiety is a recognized structural unit in the synthesis of complex organic molecules. The related compound, 4-Nitro-3-(trifluoromethyl)aniline (B27955), is a well-documented intermediate used to prepare other important synthetic building blocks. chemicalbook.comsigmaaldrich.combldpharm.comnih.gov For instance, it is a precursor for synthesizing 4-bromo-2-nitrotrifluorotoluene, which is itself a key intermediate for pharmaceuticals and materials used in optical waveguides. chemicalbook.com Furthermore, this aniline (B41778) derivative is a starting material in the synthesis of flutamide, a non-steroidal antiandrogen medication. chemicalbook.com

The synthetic utility of the core structure is rooted in the reactivity of its functional groups. The nitro group can be reduced to an amine, which then opens up a plethora of subsequent reactions, such as diazotization or amide coupling. The trifluoromethyl group enhances the metabolic stability and lipophilicity of derivative compounds, a desirable trait in medicinal chemistry. nih.gov The biphenyl structure itself can be assembled through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a standard method for creating C-C bonds between aryl groups. rsc.orgacs.org This reaction typically involves an aryl halide and an arylboronic acid in the presence of a palladium catalyst.

While direct synthetic applications starting from this compound are specialized, its potential as a precursor is clear. It can be used in reactions like nucleophilic aromatic substitution on the nitro-activated ring or further functionalization on the second phenyl ring to create a diverse array of complex molecules with tailored properties. The reduction of the nitro group on the biphenyl scaffold would yield 3'-(Trifluoromethyl)biphenyl-4-amine, another versatile intermediate for creating novel compounds. sigmaaldrich.com

Ligand Design and Development for Catalytic Systems

In the field of catalysis, particularly homogeneous catalysis, the ligands coordinated to a metal center are of paramount importance as they dictate the catalyst's activity, selectivity, and stability. Biphenyl-based phosphines are a privileged class of ligands, and functionalized versions are synthesized to fine-tune catalytic performance. rsc.orgnih.gov An improved one-pot procedure for creating such ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine, making a variety of ligands more accessible. nih.gov

This compound represents an ideal scaffold for creating ligands with specific electronic properties. The nitro and trifluoromethyl groups are strongly electron-withdrawing, and incorporating this biphenyl unit into a ligand structure, for example, by creating a phosphine (B1218219) derivative, would significantly decrease the electron density on the coordinating atom (e.g., phosphorus). This electronic modification has profound effects on the catalytic cycle. nih.govrsc.org Systematic studies on ruthenium and copper-based catalysts have shown that electronically modifying ligands allows for the tailoring of their photoredox properties and can even shift the dominant catalytic mechanism. nih.govrsc.org

The design of such electronically-tuned ligands is a key strategy in modern catalyst development. By altering the electronic nature of the ligand, researchers can control the reactivity of the metal center, enhancing reaction rates and influencing stereoselectivity. While specific ligands derived directly from this compound are not widely documented, its structure provides a blueprint for designing ligands with low electron-donating ability, which is desirable for certain catalytic applications, including oxidation reactions or the coupling of electron-rich substrates.

Exploration in Functional Materials Research

The unique electronic and physical properties of this compound make it and its derivatives interesting candidates for research in materials science. The combination of a conjugated biphenyl system with strong, permanent dipoles from the C-F and N-O bonds suggests potential applications in electronics and photonics.

Investigation in Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

Biphenyl derivatives are widely used in the construction of materials for organic light-emitting diodes (OLEDs). tcichemicals.com They often form part of the charge-transporting or emissive layers within the device architecture. The suitability of a material for OLEDs depends on its thermal stability, ability to form stable amorphous films, and appropriate energy levels (HOMO/LUMO) for efficient charge injection and transport. tcichemicals.com

Research into related compounds highlights the potential of the this compound scaffold. A patent from the 1950s identified fluorinated biphenyls, specifically mentioning 3-trifluoromethyl-4'-nitro biphenyl, as desirable dielectric additives, demonstrating an early interest in their electronic properties. google.com More recently, research on compounds like 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl has pointed to their utility in developing advanced materials due to their unique electronic characteristics. evitachem.com Computational studies on analogous molecules, such as 3,4-difluoro-3′-nitro-1,1′-biphenyl, suggest that the presence of nitro and fluoro groups leads to significant dipole-dipole intermolecular interactions, which are crucial for the organization of molecules in the solid state and thus their performance in electronic devices. nih.govacs.org The electron-deficient nature of the this compound core makes it a potential candidate for an electron-transporting material, a critical component in many OLED designs.

Research on Photochromic Systems and Molecular Switches

Photochromic systems and molecular switches are "smart" materials that undergo reversible changes in their properties, such as color or conformation, upon exposure to light of specific wavelengths. rsc.org This behavior is typically associated with molecules that can isomerize between two distinct, stable states, such as azobenzenes (E/Z isomerization) or spiropyrans (ring-opening/closing). rsc.org

The rigid, aromatic structure of this compound does not lend itself to the large-scale conformational changes required for traditional photochromism. The biphenyl unit's rotation around the central C-C bond is generally not a light-driven process and does not lead to the kind of bistable system seen in molecular switches. While the nitro group can have interesting photochemical properties, including acting as a nitric oxide photodonor in specifically designed conjugates, this is not an intrinsic photochromic or switching behavior of the parent biphenyl molecule itself. chemicalbook.com Consequently, this compound is not a primary focus in the research and development of photochromic systems or molecular switches, where other molecular scaffolds are more suitable.

Design of Structure-Activity Relationship (SAR) Methodologies in Chemical Biology Research

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery. It involves synthesizing a series of related compounds by systematically modifying a core structure and then evaluating how these changes affect a specific biological activity. nih.gov This process helps identify the key molecular features responsible for the desired therapeutic effect and for minimizing toxicity.

The this compound scaffold is an excellent candidate for SAR studies. The combination of a biphenyl core with strategically placed, electronically distinct functional groups allows for systematic exploration of how molecular properties influence biological interactions. Researchers can independently modify each part of the molecule:

The Trifluoromethyl Group: Known to enhance metabolic stability and lipophilicity. Its effect on binding affinity can be studied by replacing it with other groups (e.g., methyl, chloro).

The Nitro Group: A strong hydrogen bond acceptor and electron-withdrawing group. It can be moved to other positions or replaced with other substituents to probe electronic and steric requirements of a biological target.

Studies on analogous structures demonstrate the power of this approach. For example, extensive SAR studies on fluorine-substituted NH₂-biphenyl-diarylpyrimidines revealed that the number and position of fluorine atoms on the biphenyl ring significantly impacted their potency as anti-HIV agents. nih.gov The data below illustrates how systematic changes to a biphenyl core can lead to dramatic differences in biological activity.

| Compound ID | Substitution on Biphenyl Core | Biological Activity (EC₅₀, nM) |

| 5g | 3-fluoro | - |

| 5o | 3,5-difluoro | ~4x more active than 5g |

| 5h | 3-fluoro, 4'-methoxy | - |

| 5p | 3,5-difluoro, 4'-methoxy | ~2x more active than 5h |

| 5i | 3-fluoro, 4'-ethoxy | - |

| 5q | 3,5-difluoro, 4'-ethoxy | ~3x more active than 5i |

| 5k | 3-fluoro, 4'-cyano | - |

| 5r | 3,5-difluoro, 4'-cyano | ~2x more active than 5k |

Table showing the effect of fluorine substitution on the anti-HIV activity of biphenyl derivatives. Activity is shown relative to the single-fluorine substituted analogue. Adapted from reference nih.gov.

Similarly, SAR studies on various nitro-containing heterocyclic compounds have shown that the position of the nitro group is critical for mutagenic activity. nih.gov These examples underscore how a scaffold like this compound can be systematically modified to build detailed SAR models, guiding the rational design of new therapeutic agents or chemical probes.

Future Research Directions and Unexplored Avenues for 4 Nitro 3 Trifluoromethyl Biphenyl

Development of Sustainable and Eco-Friendly Synthetic Routes and Processes

The synthesis of 4-Nitro-3-(trifluoromethyl)biphenyl traditionally relies on classical methods that may involve harsh reaction conditions, hazardous solvents, and stoichiometric reagents. A crucial future research direction is the development of sustainable and eco-friendly synthetic protocols. This aligns with the growing emphasis on green chemistry in both academic and industrial settings. tandfonline.commdpi.com

Future research should focus on the application of green chemistry principles to the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the biphenyl (B1667301) core structure. mdpi.comlibretexts.orgrsc.org Innovations in this area could significantly reduce the environmental impact of its production.

Key areas for investigation include:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives is a primary goal of green chemistry. ingentaconnect.com Research into the use of water, ethanol, or bio-solvents like 2-MeTHF for the synthesis of this compound could lead to significantly greener processes. mdpi.comrsc.org

Catalyst Innovation: The development of highly efficient and recyclable catalysts is paramount. mdpi.com This includes the use of palladium catalysts with high turnover numbers, as well as exploring catalysts based on more abundant and less toxic metals like nickel. mdpi.com

Energy-Efficient Methods: The use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comgctlc.orgnih.gov

Photocatalysis: Light-driven reactions, including photocatalytic trifluoromethylation, offer a novel and sustainable approach to synthesizing complex molecules and could be explored for the synthesis of this compound. queensu.carsc.orgpsu.edu

| Sustainable Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Green Solvents | Reduced toxicity and environmental impact, improved safety. ingentaconnect.com | Aqueous Suzuki-Miyaura coupling, use of bio-solvents. mdpi.comrsc.org |

| Recyclable Catalysts | Lower costs, reduced metal waste, simplified purification. mdpi.com | Heterogeneous catalysts, polymer-supported catalysts. ingentaconnect.com |

| Alternative Energy Sources | Faster reactions, lower energy consumption, improved yields. mdpi.comgctlc.org | Microwave-assisted synthesis, sonochemistry. nih.gov |

| Photocatalysis | Use of light as a renewable energy source, novel reactivity. queensu.ca | Light-enabled trifluoromethylation of aromatics. rsc.orgpsu.edu |

Application of Advanced Spectroscopic Characterization for In-Situ Mechanistic Studies

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The application of advanced spectroscopic techniques for in-situ monitoring can provide invaluable insights into the transient intermediates and reaction pathways that are often missed by traditional analytical methods.

Future research should employ a suite of modern spectroscopic tools to study the formation of this compound in real-time. This would be particularly valuable for elucidating the mechanism of palladium-catalyzed cross-coupling reactions used in its synthesis. uvic.ca

Promising techniques for in-situ mechanistic studies include:

Advanced Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize catalytic intermediates in real-time, providing a deeper understanding of the catalytic cycle. uvic.canih.gov

In-Situ NMR and Raman Spectroscopy: These techniques allow for the direct observation of reacting species within the reaction vessel, offering a time-resolved view of the reaction progress and the formation of intermediates. irb.hr Recent studies have successfully used in-situ Raman monitoring to understand solid-state Suzuki-Miyaura reactions. irb.hr

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| Advanced Mass Spectrometry (MS) | Identification of catalytic intermediates, elucidation of reaction pathways. uvic.canih.gov | Optimization of catalyst design and reaction conditions. |

| In-Situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation. acs.org | Improved control over reaction kinetics and selectivity. |

| In-Situ Raman Spectroscopy | Understanding of solid-state reaction mechanisms and the role of additives. irb.hr | Development of more efficient solid-state synthetic methods. |

Expansion of Research Applications in Emerging Chemical Technologies

The unique combination of a nitro group and a trifluoromethyl group on a biphenyl scaffold suggests that this compound could have applications in a variety of emerging chemical technologies. The trifluoromethyl group, in particular, is known to impart unique properties to organic molecules, such as increased metabolic stability and lipophilicity, making it a valuable substituent in medicinal chemistry and drug design. mdpi.comnih.govhovione.commdpi.comacs.org

Future research should focus on exploring the potential of this compound as a building block for:

Medicinal Chemistry: The trifluoromethyl group is a key feature in many modern pharmaceuticals. mdpi.commdpi.com Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents. hovione.comacs.org

Materials Science: Biphenyl derivatives are important components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. rsc.orgmpg.de The introduction of nitro and trifluoromethyl groups could lead to materials with novel electronic and optical properties. rsc.org

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. nih.gov The specific properties of this compound could be leveraged in the design of new pesticides and herbicides.

| Emerging Technology Area | Potential Role of this compound | Key Properties to Investigate |

| Medicinal Chemistry | As a scaffold for the synthesis of new drug candidates. mdpi.comhovione.com | Biological activity, metabolic stability, protein binding. acs.org |

| Materials Science | As a building block for novel functional materials. rsc.orgmpg.de | Electronic properties, optical properties, thermal stability. rsc.org |

| Agrochemicals | As a lead compound for the development of new pesticides. nih.gov | Herbicidal or insecticidal activity, environmental persistence. |

Interdisciplinary Research Collaborations for Novel Discoveries

The multifaceted potential of this compound necessitates a collaborative research approach. By bringing together experts from different fields, it will be possible to accelerate the pace of discovery and unlock the full potential of this compound.

Future research on this compound would benefit from collaborations between:

Organic and Green Chemists: To develop sustainable and efficient synthetic routes. tandfonline.commdpi.com

Spectroscopists and Physical Chemists: To conduct detailed mechanistic studies. uvic.cairb.hr

Medicinal Chemists and Pharmacologists: To explore its potential in drug discovery. mdpi.comhovione.com

Materials Scientists and Physicists: To investigate its applications in new materials. rsc.orgrsc.org

Computational Chemists: To model its properties and predict its reactivity, which can guide experimental work. acs.orgnih.govresearchgate.net

Such interdisciplinary collaborations will be crucial for translating fundamental research on this compound into practical applications that can benefit society.

Q & A

Q. Basic

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane.

- Flash chromatography : Optimize eluent polarity (e.g., hexane:EtOAc 4:1) to separate nitro/byproduct bands .

- Membrane filtration : Apply nanofiltration for large-scale lab purification, leveraging pore size selectivity .

How to design experiments to study nitro group reactivity under varying conditions?

Advanced

Use factorial design to evaluate variables:

Q. Example Design Matrix :

| Run | pH | Temp (°C) | Catalyst | Reaction Rate (µM/s) |

|---|---|---|---|---|

| 1 | 3 | 25 | None | 0.05 |

| 2 | 7 | 50 | Fe | 1.20 |

What analytical methods are critical for characterizing electronic effects of the trifluoromethyl group?

Q. Advanced

- X-ray crystallography : Resolve crystal packing and CF₃···π interactions.

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects .

- DFT calculations : Map HOMO/LUMO orbitals to predict regioselectivity in electrophilic substitutions .

How to address contradictions in reported synthetic yields for this compound?

Q. Advanced

- Meta-analysis : Compare literature protocols for solvent purity, catalyst loading, and reaction time .

- Reproducibility testing : Replicate top-cited methods with controlled variables (e.g., degassing steps).

- Byproduct profiling : Use LC-MS to identify side products (e.g., dehalogenated intermediates) affecting yield .

What computational tools predict the compound’s environmental stability or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.